N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
N1-((3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a mesitylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl group at the N1 position and a thiophen-2-ylmethyl substituent at the N2 position. Oxalamides are known for diverse applications, including flavoring agents (e.g., S336 ) and antiviral therapeutics (e.g., HIV entry inhibitors ).
Properties
IUPAC Name |
N'-(thiophen-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S2/c1-14-10-15(2)19(16(3)11-14)31(27,28)24-7-5-8-29-18(24)13-23-21(26)20(25)22-12-17-6-4-9-30-17/h4,6,9-11,18H,5,7-8,12-13H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCRBZPDAGJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the mesitylsulfonyl oxazinan derivative, followed by the introduction of the thiophen-2-ylmethyl group. The final step involves the formation of the oxalamide linkage under controlled conditions, often using reagents such as oxalyl chloride and amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The mesitylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of the oxalamide linkage can produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Features
The target compound’s structure includes a mesitylsulfonyl group (a bulky, electron-withdrawing substituent) and a thiophene ring (a heteroaromatic system). These features contrast with other oxalamides in the literature:
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) : Contains methoxybenzyl and pyridylethyl groups, favoring interactions with umami taste receptors .
- Antiviral Oxalamides (Compounds 13–15, ) : Feature thiazole, pyrrolidine, and chlorophenyl moieties, which enhance binding to viral targets like the HIV CD4-binding site .
- Complex Oxalamide (Compound 4, ): Includes azetidinone rings and chloro substituents, likely influencing antimicrobial activity .
Table 1: Structural and Functional Comparison
Metabolic and Stability Considerations
- S336: Rapidly metabolized in rat hepatocytes without amide bond cleavage, suggesting enzymatic modification of non-amide regions .
- Antiviral Compounds : Stability data are unreported, but chlorophenyl and thiazole groups may reduce metabolic degradation compared to alkyl chains.
- Target Compound : The mesitylsulfonyl group could hinder enzymatic access to the amide bond, enhancing stability.
Biological Activity
N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 489.6 g/mol. The structure features an oxazinan ring, a mesitylsulfonyl group, and an oxalamide linkage, which contribute to its unique chemical properties and potential biological activities .
Research indicates that this compound interacts with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, influencing various biological processes. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating bacterial infections. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored through various cell line studies. It has shown cytotoxic effects against several human cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 Value (µM) |
|---|---|---|
| A2780 | Ovarian carcinoma | 25.4 |
| MCF-7 | Breast cancer | 18.7 |
| A2780/RCIS | Cisplatin-resistant ovarian cancer | 30.5 |
These values indicate that the compound can effectively inhibit cell proliferation at relatively low concentrations .
Case Studies
In a notable study involving a series of oxazinan derivatives, researchers synthesized various analogs and evaluated their cytotoxicity against multiple cancer cell lines. Among these, compounds similar to this compound exhibited significant antiproliferative activity and induced cell cycle arrest at the G2/M phase . Molecular docking studies further elucidated the binding interactions between these compounds and tubulin, suggesting a mechanism for their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
